1H-pyrrole-2-sulfonic acid

Overview

Description

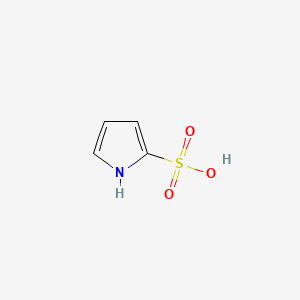

1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C4H5NO3S It is a derivative of pyrrole, where a sulphonic acid group is attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrole-2-sulfonic acid can be synthesized through the sulphonation of pyrrole. This process involves the reaction of pyrrole with sulphur trioxide in pyridine at approximately 100°C . The reaction yields this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulphonation of pyrrole using sulphur trioxide in a controlled environment. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, making it susceptible to nucleophilic substitution under specific conditions.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Major Products | Yield/Selectivity | Source |

|---|---|---|---|---|

| Sulfonamide Formation | NH₃ or RNH₂, POCl₃ or PCl₅, 0–5°C | 1H-Pyrrole-2-sulfonamide derivatives | 80–95% | |

| Salt Formation | NaOH, aqueous solution, RT | Sodium 1H-pyrrole-2-sulfonate | Quantitative | |

| Esterification | ROH, H₂SO₄ catalyst, reflux | Alkyl 1H-pyrrole-2-sulfonates | 70–85% |

-

Mechanistic Insight : The sulfonic acid group is converted to a sulfonyl chloride intermediate (using POCl₃) before reacting with amines to form sulfonamides. This two-step process is efficient and scalable.

Electrophilic Substitution on the Pyrrole Ring

The electron-withdrawing nature of the sulfonic acid group deactivates the pyrrole ring, directing electrophiles to specific positions.

Experimental Findings:

| Electrophile | Conditions | Position of Substitution | Major Product | Source |

|---|---|---|---|---|

| HNO₃ (Nitration) | H₂SO₄, 0°C | C5 (para to -SO₃H) | 5-Nitro-1H-pyrrole-2-sulfonic acid | |

| Br₂ (Bromination) | DCM, FeBr₃ catalyst, RT | C4 (meta to -SO₃H) | 4-Bromo-1H-pyrrole-2-sulfonic acid | |

| SO₃ (Sulfonation) | Pyridine, 100°C | C5 | Disulfonated derivatives |

-

Directing Effects : The -SO₃H group predominantly directs electrophiles to the C4 and C5 positions due to resonance and inductive effects, favoring meta/para substitution patterns.

Reduction Reactions

Controlled reduction of the sulfonic acid group enables access to diverse pyrrole derivatives.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 1H-Pyrrole-2-sulfinic acid (-SO₂H) | Intermediate for thiol synthesis | |

| Zn/HCl | Aqueous HCl, 60°C | 1H-Pyrrole-2-thiol (-SH) | Bioactive compound synthesis |

-

Selectivity : Lithium aluminium hydride selectively reduces -SO₃H to -SO₂H without altering the pyrrole ring.

Oxidation Reactions

While the sulfonic acid group is fully oxidized, the pyrrole ring can undergo oxidative transformations.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Pyrrole-2-sulfonate ring-opened products | Forms dicarboxylic acids | |

| H₂O₂/Fe²⁺ | Fenton’s reagent, RT | Hydroxylated derivatives | Radical-mediated oxidation |

Cyclization and Rearrangement

The compound participates in cycloaddition and rearrangement reactions to form fused heterocycles.

Example: Lossen-Type Rearrangement

Scientific Research Applications

Synthesis of 1H-Pyrrole-2-Sulfonic Acid

This compound is synthesized through the sulfonation of pyrrole using sulfur trioxide in a pyridine medium at elevated temperatures (approximately 100°C). This method yields the sulfonic acid derivative in high purity, making it suitable for further applications .

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in drug development. Its derivatives have shown promise as enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. Studies indicate that certain pyrrole carboxamide compounds exhibit measurable inhibition of CA II isozyme, with inhibition values ranging from 58.6% to 14.3% .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Electrophilic Substitution : The sulfonic acid group allows for substitution reactions, facilitating the formation of more complex molecules.

- Reduction and Oxidation : It can be reduced to form different pyrrole derivatives or oxidized to yield sulfonic acid derivatives .

Material Science

In materials science, this compound is utilized in the production of conductive polymers and dyes. Its ability to form stable complexes with metals makes it valuable for creating pigments and colorants used in various industrial applications .

Case Study 1: Enzyme Inhibition

A study explored the efficacy of N-phenyl-1H-pyrrole-2-sulfonamide (a derivative) as an enzyme inhibitor in cancer therapy. The compound demonstrated significant inhibition against specific cancer-related enzymes, suggesting its potential role in developing targeted anticancer drugs .

Case Study 2: Synthesis of Polysubstituted Pyrroles

Research highlighted the use of this compound as an intermediate for synthesizing polysubstituted pyrroles via copper-catalyzed reactions. These reactions yielded high regioselectivity and functional group tolerance, showcasing the compound's utility in creating complex organic structures .

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-sulfonic acid involves its interaction with various molecular targets. The sulphonic acid group enhances its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic substitution and nucleophilic addition, which contribute to its diverse chemical behavior.

Comparison with Similar Compounds

Pyrrole: The parent compound without the sulphonic acid group.

1H-Pyrrole-3-sulphonic acid: A positional isomer with the sulphonic acid group on the third carbon.

Indole-2-sulphonic acid: A related compound with an indole ring structure.

Uniqueness: 1H-pyrrole-2-sulfonic acid is unique due to the specific positioning of the sulphonic acid group, which significantly influences its chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.

Biological Activity

1H-Pyrrole-2-sulfonic acid (C4H5NO3S) is a heterocyclic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through the sulfonation of pyrrole using sulfur trioxide in pyridine, typically at around 100°C. This reaction yields high purity and yield of the sulfonic acid derivative . The compound features a pyrrole ring with a sulfonic acid group attached at the second carbon, which significantly influences its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of the sulfonic acid group. Its mechanisms include:

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, allowing it to interact with various biological targets.

- Nucleophilic Addition : The sulfonic acid enhances nucleophilicity, facilitating interactions with nucleophiles in biological systems.

These mechanisms enable this compound to act as a precursor for biologically active compounds, making it valuable in drug development.

Biological Activities

This compound has been investigated for several biological activities:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of pyrrole-2-sulfonic acid exhibit measurable inhibition of the α-CA II isozyme, with inhibition values ranging from 58.6% to 14.3%. This suggests potential applications in treating conditions related to carbonic anhydrase activity .

- Antimicrobial Properties : Compounds derived from pyrrole structures have shown varying degrees of antimicrobial activity. For instance, certain pyrrole derivatives were found to inhibit the growth of Staphylococcus aureus at specific concentrations .

Case Study 1: Carbonic Anhydrase Inhibitors

A study explored the inhibition potential of pyrrole carboxamides, including those derived from this compound. The results indicated that these compounds could serve as effective inhibitors of carbonic anhydrase, which is crucial for various physiological processes. The study highlighted that structural modifications significantly affect their inhibitory potency .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated that specific modifications to the pyrrole structure could enhance antimicrobial efficacy, suggesting avenues for developing new antibacterial agents .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonated Pyrrole | Carbonic anhydrase inhibition |

| Pyrrole | Parent Compound | Limited biological activity |

| 1H-Pyrrole-3-sulphonic Acid | Positional Isomer | Varying reactivity |

| Indole-2-sulphonic Acid | Indole Derivative | Diverse biological activities |

This table illustrates how the positioning of functional groups in related compounds affects their biological activities and potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrrole-2-sulfonic acid, and what are their key experimental considerations?

- Methodological Answer: The sulfonation of pyrrole derivatives typically employs chlorosulfonic acid as a reagent. For instance, in acetonitrile solvent, chlorosulfonic acid facilitates sulfonation at specific positions on the pyrrole ring. Key considerations include solvent choice (e.g., acetonitrile vs. neat chlorosulfonic acid), reaction temperature (controlled to avoid side reactions), and stoichiometry to ensure regioselectivity. Earlier claims about sulfonation products (e.g., pyridinium 1H-pyrrole-2-sulfonate) were later corrected via rigorous mechanistic studies, highlighting the importance of validation using NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming regioselectivity and purity. Infrared (IR) spectroscopy identifies sulfonic acid groups via S=O stretching vibrations (~1350–1200 cm). Mass spectrometry (MS) provides molecular weight validation. For structural ambiguity, single-crystal X-ray diffraction offers definitive confirmation. Cross-referencing with computational predictions (e.g., DFT calculations) enhances reliability .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer: Reproducibility requires strict control of reaction parameters (e.g., anhydrous conditions, inert atmosphere) and documentation of solvent purity, reagent grades, and temperature gradients. Use of internal standards (e.g., known sulfonic acid derivatives) during spectral analysis minimizes interpretation errors. Publicly sharing raw data (e.g., NMR spectra, reaction logs) fosters transparency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity and stability of sulfonation products in pyrrole derivatives?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways by comparing activation energies for sulfonation at different positions. Exact exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies. Researchers should validate computational results with experimental data (e.g., regioselectivity trends from NMR) and account for solvent effects using continuum solvation models .

Q. What strategies resolve contradictions in reported sulfonation mechanisms or products?

- Methodological Answer: Contradictions often arise from differing reaction conditions or analytical limitations. To address this:

- Replicate disputed experiments under standardized conditions.

- Employ advanced techniques like S isotope tracing or time-resolved spectroscopy to track reaction intermediates.

- Apply contradiction analysis frameworks (e.g., identifying confounding variables in methodology) to isolate root causes .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studying sulfonic acid derivatives?

- Methodological Answer:

- Feasibility: Prioritize scalable synthetic routes (e.g., avoiding rare reagents).

- Novelty: Explore understudied properties (e.g., proton conductivity in solid-state applications).

- Ethical: Adhere to safety protocols for corrosive reagents (e.g., chlorosulfonic acid).

- Relevance: Align with emerging fields like ionomer membranes for energy storage .

Q. Data Analysis and Interpretation

Q. How should researchers handle outliers or conflicting data in studies on sulfonic acid derivatives?

- Methodological Answer: Outliers may indicate unaccounted variables (e.g., moisture in reactions). Steps include:

- Repeating experiments with tighter controls.

- Applying statistical tests (e.g., Grubbs’ test) to identify significant outliers.

- Using multivariate analysis (e.g., PCA) to disentangle overlapping spectral signals .

Q. What role do sulfonic acid groups play in the physicochemical properties of advanced materials like ionomers?

- Methodological Answer: Sulfonic acid groups enhance hydrophilicity and proton conductivity in ionomers. Researchers should correlate morphology (via TEM/SAXS) with transport properties (e.g., ionic conductivity measurements). For perfluorinated analogs, side-chain length and hydration dynamics critically influence performance in fuel cells .

Properties

IUPAC Name |

1H-pyrrole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-9(7,8)4-2-1-3-5-4/h1-3,5H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCQCXUVZBOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233923 | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-63-1 | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84864-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PYRROLE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H8QR2EY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.